molecular formula C10H16O3 B11944209 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene

3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene

Cat. No.: B11944209
M. Wt: 184.23 g/mol
InChI Key: JIMUJDIVLLHOMW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms and a double bond. This compound has the molecular formula C10H16O3 and a molecular weight of 184.237 g/mol . It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a wide range of substituted spirocyclic compounds .

Scientific Research Applications

3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undecane: Similar structure but lacks the double bond.

    (3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-en-8-yl)(phenyl)methanol: Contains an additional phenyl group and hydroxyl group.

    1,4-Dioxaspiro[4.6]undecane: Different ring size and oxygen arrangement.

Uniqueness

3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene is unique due to its specific spirocyclic structure with three oxygen atoms and a double bond. This configuration imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3,3-dimethyl-1,5,9-trioxaspiro[5.5]undec-10-ene

InChI

InChI=1S/C10H16O3/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h3,5H,4,6-8H2,1-2H3

InChI Key

JIMUJDIVLLHOMW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(CCOC=C2)OC1)C

Origin of Product

United States

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